molecular formula C5H5Cl2FN2 B2380970 2-Chloro-3-fluoropyridin-4-amine hydrochloride CAS No. 1955554-02-5

2-Chloro-3-fluoropyridin-4-amine hydrochloride

Cat. No.: B2380970
CAS No.: 1955554-02-5
M. Wt: 183.01
InChI Key: XSGIZUVTUDHJJM-UHFFFAOYSA-N
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Description

Overview of Pyridine Derivatives in Chemical Science

Pyridine derivatives constitute a foundational class of heterocyclic compounds characterized by a six-membered aromatic ring containing one nitrogen atom. Their structural versatility enables diverse chemical modifications, making them indispensable in pharmaceuticals, agrochemicals, and materials science. Key properties include:

  • Electron-deficient aromaticity : Facilitates nucleophilic substitutions and metal-catalyzed cross-coupling reactions.
  • Bioisosteric potential : Pyridine rings often replace benzene in drug design to modulate solubility, metabolic stability, and target binding.

Table 1: Applications of Pyridine Derivatives

Application Example Compounds Key Role
Pharmaceuticals Nicotinamide, Isoniazid Enzyme inhibition, antimicrobial
Agrochemicals Chlorpyrifos, Paraquat Pesticide intermediates
Coordination Chemistry Bipyridines Ligands for catalytic complexes

Historical Context of Halogenated Aminopyridines

Halogenated aminopyridines emerged as critical intermediates in the mid-20th century, driven by the need for bioactive molecules with enhanced physicochemical properties. Key milestones include:

  • 1950s–1970s : Development of halogenation techniques (e.g., Bönnemann cyclization) enabled efficient synthesis of chloro- and fluoropyridines.
  • 1980s–2000s : Advances in regioselective amination (e.g., Buchwald-Hartwig coupling) allowed precise functionalization of halogenated pyridines.
  • 2010s–Present : Catalytic methods (e.g., photoinduced cycloadditions) improved sustainability and scalability.

The introduction of fluorine atoms, in particular, became a strategic tool for enhancing metabolic stability and membrane permeability in drug candidates.

Significance of 2-Chloro-3-fluoropyridin-4-amine Hydrochloride in Scientific Research

This compound (CAS 1227577-03-8) is a structurally unique halogenated aminopyridine with dual functionality:

  • Reactive sites : Chlorine (C2) and fluorine (C3) enable sequential cross-coupling, while the amine (C4) serves as a handle for further derivatization.
  • Pharmaceutical relevance : Intermediate in kinase inhibitors (e.g., Plasmodium falciparum CDPK1 inhibitors) and antimicrobial agents.

Table 2: Physicochemical Properties

Property Value Method/Source
Molecular formula C₅H₅ClFN₂·HCl X-ray crystallography
Molecular weight 182.00 g/mol Mass spectrometry
Melting point 135–137°C Differential scanning calorimetry
Solubility >50 mg/mL in DMSO Experimental data

Its crystalline hydrochloride salt form enhances stability for storage and handling.

Research Objectives and Scope

Current research focuses on three primary areas:

  • Synthetic optimization : Developing one-pot methodologies to reduce purification steps (e.g., tandem deprotection-amination).
  • Biological target exploration : Screening for activity against neurodegenerative disease targets (e.g., acetylcholinesterase in Alzheimer’s).
  • Materials science applications : Investigating coordination chemistry with transition metals for catalytic systems.

Properties

IUPAC Name

2-chloro-3-fluoropyridin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2.ClH/c6-5-4(7)3(8)1-2-9-5;/h1-2H,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGIZUVTUDHJJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955554-02-5
Record name 2-chloro-3-fluoropyridin-4-amine hydrochloride
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Preparation Methods

Primary Synthetic Route: Deprotection of tert-Butyl Carbamate Intermediate

The most extensively documented method for synthesizing 2-chloro-3-fluoropyridin-4-amine hydrochloride originates from Hoffmann-La Roche’s patented procedure. This two-stage process begins with the deprotection of (2-chloro-3-fluoropyridin-4-yl)carbamic acid tert-butyl ester, followed by hydrochloride salt formation.

Reaction Conditions and Mechanism

In the first stage, trifluoroacetic acid (5 mL) reacts with the tert-butyl carbamate precursor (1.9 g, 7.7 mmol) in dichloromethane (10 mL) under ambient temperature for 5 hours. The trifluoroacetic acid protonates the carbamate’s oxygen, cleaving the tert-butoxycarbonyl (Boc) protecting group via acid-catalyzed hydrolysis. This generates the free amine intermediate, 2-chloro-3-fluoropyridin-4-amine, which is subsequently concentrated under reduced pressure.

The second stage involves dissolving the crude product in dichloromethane and purifying it via column chromatography on an NH2-functionalized silica gel cartridge. A gradient elution of 0–10% methanol in dichloromethane isolates the amine with 94% yield. Final treatment with hydrochloric acid in methanol yields the hydrochloride salt.

Table 1: Reaction Parameters for Deprotection and Salt Formation
Parameter Stage 1 Stage 2
Reagent Trifluoroacetic acid Hydrochloric acid
Solvent Dichloromethane Methanol/dichloromethane
Temperature 20°C Ambient
Duration 5 hours Not specified
Yield 94% Quantitative

Spectroscopic Validation

Nuclear magnetic resonance (NMR) analysis of the free amine intermediate confirms structural integrity:

  • 1H NMR (400 MHz, CDCl3) : δ 7.82 (d, J = 5.4 Hz, 1H, pyridine-H), 6.60 (t, J = 5.8 Hz, 1H, pyridine-H), 4.38 (br s, 2H, NH2).
    The hydrochloride salt’s molecular formula (C5H5Cl2FN2) and weight (183.01 g/mol) align with mass spectrometry data.

Alternative Methodologies: Hydrogenation and Catalytic Dechlorination

While less common, catalytic hydrogenation approaches provide alternative pathways. A Chinese patent detailing the synthesis of analogous pyridine derivatives suggests adaptability for 2-chloro-3-fluoropyridin-4-amine hydrochloride.

Reductive Dechlorination with Palladium Catalysts

Using 2,3,6-trichloro-5-fluoropyridine as a precursor, hydrogenation at 0.1–2.0 MPa H2 pressure and 15°C in methanol with a palladium/activated carbon catalyst selectively removes chlorine at the 6-position. Although this method primarily targets 2-chloro-3-trifluoromethylpyridine, substituting the trifluoromethyl group with fluorine could yield the desired compound.

Table 2: Catalytic Hydrogenation Conditions
Parameter Value
Catalyst Pd/C (20% water content)
Solvent Methanol
Temperature 15°C
H2 Pressure 0.1 MPa
Duration 16 hours

Challenges in Selectivity

The primary limitation of this route is achieving regioselective dechlorination. Competing side reactions, such as over-reduction or defluorination, necessitate precise control of hydrogen pressure and catalyst loading.

Purification and Analytical Techniques

Column Chromatography

The NH2 cartridge used in the primary method leverages hydrophilic interaction liquid chromatography (HILIC) principles. The polar amine group interacts strongly with the stationary phase, enabling efficient separation from non-polar impurities.

Recrystallization

Post-chromatography, the free amine is recrystallized from a dichloromethane/methanol mixture to enhance purity (>98%). Subsequent treatment with gaseous HCl in methanol precipitates the hydrochloride salt as a white crystalline solid.

Industrial Scalability and Cost Considerations

The tert-butyl carbamate route’s high yield (94%) and mild reaction conditions make it economically viable for large-scale production. However, trifluoroacetic acid’s corrosivity and dichloromethane’s environmental impact pose challenges. Alternative solvents like ethanol or isopropanol, as suggested in analogous syntheses, may reduce ecological footprint without compromising efficiency.

Emerging Strategies: Flow Chemistry and Continuous Processing

Recent advances in continuous flow systems could optimize the deprotection step by improving heat and mass transfer. A microreactor operating at elevated temperatures (50–60°C) might reduce reaction time from 5 hours to under 30 minutes, though this remains speculative without direct experimental data.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoropyridin-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, ammonia, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can produce different functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-3-fluoropyridin-4-amine hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to interact with specific enzymes and receptors, making it valuable in drug development.

  • Anticancer Activity : Recent studies have highlighted its potential as an anticancer agent. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells. The compound has shown the ability to induce apoptosis and inhibit cell proliferation more effectively than conventional treatments such as 5-Fluorouracil.

Material Science

The compound is also employed in the development of advanced materials, particularly conductive polymers. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronics.

Biological Research

In biological research, 2-Chloro-3-fluoropyridin-4-amine hydrochloride serves as a tool for studying molecular interactions and cellular processes. It has been used to investigate signaling pathways and gene expression, contributing to a better understanding of various biological mechanisms.

In Vivo Studies

In a study involving Balb/C mice, varying doses of 2-Chloro-3-fluoropyridin-4-amine hydrochloride were administered. The pharmacokinetic profile indicated sustained plasma concentrations over time, supporting its potential therapeutic applications.

Cell Line Experiments

In vitro assays on MCF-7 and MDA-MB-231 breast cancer cell lines revealed that the compound significantly induced apoptosis and inhibited cell proliferation compared to standard treatments.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoropyridin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of both a reactive amine group and halogen atoms allows it to participate in various chemical interactions and transformations, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogues of 2-chloro-3-fluoropyridin-4-amine hydrochloride, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name CAS No. Molecular Formula Substituents Similarity Score Key Properties/Applications References
2-Chloro-3-fluoropyridin-4-amine HCl 1227577-03-8 C₅H₄ClF₂N₂ Cl (C2), F (C3), NH₂ (C4) 1.00 (Reference) High reactivity for cross-coupling reactions
2-Chloro-3-fluoro-4-methylpyridine 881891-82-3 C₆H₅ClF₂N Cl (C2), F (C3), CH₃ (C4) 0.88 Increased hydrophobicity; agrochemical precursor
3-Chloro-4-fluoropyridin-2-amine HCl CID 72217384 C₅H₄ClF₂N₂ Cl (C3), F (C4), NH₂ (C2) 0.81 Altered regiochemistry; potential CNS targets
6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine HCl 2642577-31-7 C₁₂H₁₁ClF₂N₂ Cl (C6), F (C4-phenyl), CH₃ (C2-phenyl) 0.78 (estimated) Enhanced π-stacking; anticancer research

Key Observations:

Substituent Position and Reactivity : The position of chlorine and fluorine significantly impacts reactivity. For example, 3-chloro-4-fluoropyridin-2-amine hydrochloride (CID 72217384) exhibits reduced nucleophilic substitution at the amine due to steric hindrance from adjacent halogens .

Methyl vs. Amine Groups : Replacing the amine with a methyl group (e.g., 881891-82-3) decreases solubility but improves stability under acidic conditions, making it suitable for herbicide formulations .

Phenyl-Substituted Derivatives : Compounds like 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine hydrochloride show extended conjugation, enhancing binding affinity in kinase inhibitors .

Physicochemical and Commercial Comparison

Parameter 2-Chloro-3-fluoropyridin-4-amine HCl 3-Chloro-4-fluoropyridin-2-amine HCl 2-Chloro-3-fluoro-4-methylpyridine
Molecular Weight (g/mol) 184.55 184.55 163.56
Solubility (Water) High (due to HCl salt) Moderate Low
Commercial Availability 1g: €20; 100g: €673 Limited (research-grade only) Bulk quantities available
Thermal Stability Stable up to 200°C Decomposes at 150°C Stable up to 250°C

Biological Activity

2-Chloro-3-fluoropyridin-4-amine hydrochloride is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a chlorine and fluorine substituent on the pyridine ring. Research into its biological activity has revealed promising applications in medicinal chemistry, particularly in the development of therapeutics targeting various diseases.

The molecular formula of 2-Chloro-3-fluoropyridin-4-amine hydrochloride is C5H4ClFN2C_5H_4ClFN_2, with a molecular weight of approximately 150.55 g/mol. The presence of halogen atoms (chlorine and fluorine) in its structure enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that 2-Chloro-3-fluoropyridin-4-amine hydrochloride exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Anticancer Activity : Preliminary investigations suggest that it may inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways, which is crucial for drug design.

Antimicrobial Activity

In a study assessing the antimicrobial properties of various pyridine derivatives, 2-Chloro-3-fluoropyridin-4-amine hydrochloride demonstrated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating moderate potency compared to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Pseudomonas aeruginosa50

Anticancer Activity

In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) revealed that 2-Chloro-3-fluoropyridin-4-amine hydrochloride inhibited cell growth with IC50 values of approximately 15 µM for MCF-7 and 25 µM for A549 cells. This suggests that the compound may induce apoptosis or cell cycle arrest in these cancer cells.

Cell LineIC50 (µM)
MCF-715
A54925

The proposed mechanism of action involves the compound's interaction with specific cellular targets, including enzymes associated with cancer progression and microbial resistance. For instance, it may act as an inhibitor of protein kinases involved in cell signaling pathways critical for tumor growth.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study published in a peer-reviewed journal demonstrated that formulations containing 2-Chloro-3-fluoropyridin-4-amine hydrochloride showed enhanced antimicrobial activity when combined with other agents, suggesting synergistic effects.
  • Case Study on Cancer Cell Lines : Another investigation focused on the effects of this compound on MCF-7 cells reported an increase in caspase activity, indicating the induction of apoptosis. The study highlighted the potential for this compound to be developed into a therapeutic agent for breast cancer treatment.

Q & A

Q. What are the optimized synthetic routes for 2-chloro-3-fluoropyridin-4-amine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves halogenation and amination of pyridine derivatives. Key steps include:
  • Nucleophilic substitution using fluorinating agents (e.g., KF) under controlled temperatures (80–120°C).
  • Amination via Buchwald-Hartwig coupling or direct NH₃ gas introduction, requiring Pd catalysts and inert atmospheres .
  • Hydrochloride salt formation by treating the free base with HCl in anhydrous ethanol.
  • Critical parameters : Reaction time, solvent polarity (e.g., DMF vs. THF), and stoichiometry of fluorinating agents.
Synthetic RouteYield (%)Purity (HPLC)Key Conditions
Halogenation-Amination65–75≥98%100°C, Pd(OAc)₂ catalyst
Direct Fluorination50–6095–97%120°C, KF/DMF

Q. What analytical techniques are recommended to confirm the structural integrity and purity of 2-chloro-3-fluoropyridin-4-amine hydrochloride?

  • Methodological Answer : Use a multi-technique approach:
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyridine ring protons at δ 7.8–8.5 ppm) and chloride counterion integration.
  • LC-MS (ESI+) : Detect molecular ion peaks at m/z 165.5 [M+H]⁺ and isotopic patterns for Cl/F .
  • HPLC : Monitor purity using a C18 column, isocratic elution (acetonitrile/water + 0.1% TFA), and UV detection at 254 nm .
TechniqueParametersDetection Limit
HPLC70:30 ACN/H₂O, 1.0 mL/min0.1% impurities
LC-MSESI+, 200–400 m/z1 ppm

Q. How should researchers evaluate the stability of 2-chloro-3-fluoropyridin-4-amine hydrochloride under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal stability : Store at 25°C, 40°C, and 60°C for 1–3 months; monitor degradation via HPLC.
  • Humidity testing : Expose to 75% relative humidity; assess hygroscopicity and hydrolysis.
  • Light sensitivity : Use ICH Q1B guidelines (UV/visible light exposure).
ConditionDegradation (%) at 30 DaysKey Degradants
40°C≤2%Dehalogenated byproducts
75% RH≤5%Hydrolyzed amine

Advanced Research Questions

Q. How does 2-chloro-3-fluoropyridin-4-amine hydrochloride participate in cross-coupling reactions, and what catalytic systems are most effective?

  • Methodological Answer : The compound acts as a directing group in Suzuki-Miyaura or Ullmann couplings:
  • Catalysts : Pd(PPh₃)₄ or CuI/1,10-phenanthroline.
  • Solvent optimization : Use toluene/EtOH (3:1) for Suzuki; DMSO for Ullmann.
  • Challenges : Fluorine’s electronegativity may reduce reactivity; pre-activation with LiHMDS improves yields .
Reaction TypeCatalystYield (%)
Suzuki-MiyauraPd(dppf)Cl₂60–70
UllmannCuI/1,10-phen40–50

Q. What computational methods can predict the reactivity of 2-chloro-3-fluoropyridin-4-amine hydrochloride in nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states:
  • Software : Gaussian 16 with B3LYP/6-31G(d) basis set.
  • Key metrics : Activation energy (ΔG‡), Fukui indices for electrophilicity.
  • Findings : Fluorine at C3 increases electron-withdrawing effects, lowering ΔG‡ for SNAr at C2 .
PositionFukui Index (f⁻)ΔG‡ (kcal/mol)
C20.4518.2
C40.1232.7

Q. How can researchers resolve contradictory data on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer : Systematically test solubility using:
  • Phase-solubility analysis : Measure saturation concentrations in DMSO, water, and THF.
  • Controlled pH : Adjust with HCl/NaOH to assess protonation effects.
  • Contradiction source : Discrepancies arise from hydrochloride salt dissociation; use DLS to detect aggregates .
SolventSolubility (mg/mL)pH Dependence
DMSO120 ± 10None
H₂O25 ± 5pH <3: >50 mg/mL

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